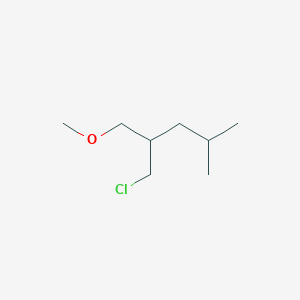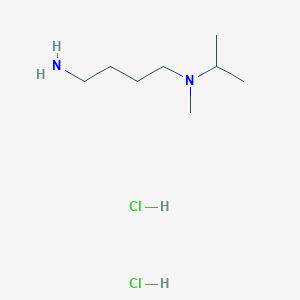
(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride typically involves the reaction of appropriate amine precursors under controlled conditions. One common method involves the alkylation of 4-aminobutylamine with isopropyl bromide, followed by methylation and subsequent conversion to the dihydrochloride salt . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminobutyl)(pyridin-2-yl)methylamine dihydrochloride
- 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride
Uniqueness
What sets (4-Aminobutyl)(methyl)(propan-2-yl)amine dihydrochloride apart from similar compounds is its unique combination of amine and alkyl groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Properties
Molecular Formula |
C8H22Cl2N2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
N'-methyl-N'-propan-2-ylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2)10(3)7-5-4-6-9;;/h8H,4-7,9H2,1-3H3;2*1H |
InChI Key |
IHHZFYGZEUEOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


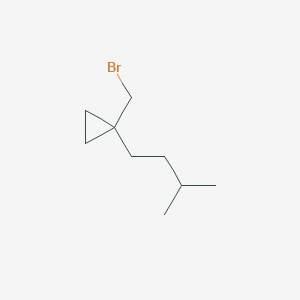
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid](/img/structure/B13190174.png)

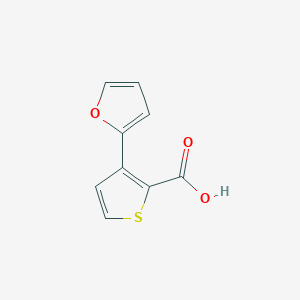
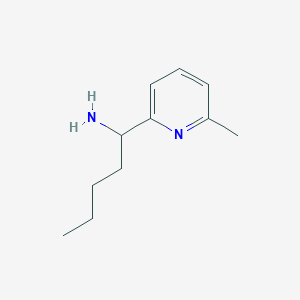


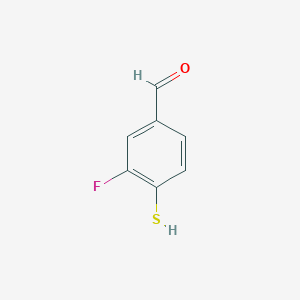

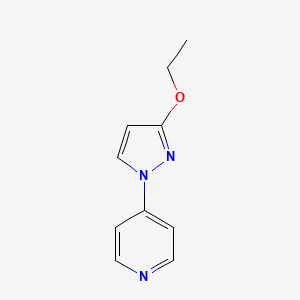
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
